molecular formula C14H13N3OS B12574897 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- CAS No. 219538-24-6

2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-

Cat. No.: B12574897
CAS No.: 219538-24-6
M. Wt: 271.34 g/mol
InChI Key: GDKCODAJDBOADK-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- features a naphthalenol moiety (2-hydroxynaphthalene) linked to a 1,3,4-thiadiazole ring substituted at position 5 with an ethylamino group. This hybrid structure combines the aromatic properties of naphthalenol with the heterocyclic reactivity of thiadiazole, a scaffold known for diverse biological activities.

Properties

CAS No.

219538-24-6

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]naphthalen-2-ol

InChI

InChI=1S/C14H13N3OS/c1-2-15-14-17-16-13(19-14)11-7-9-5-3-4-6-10(9)8-12(11)18/h3-8,18H,2H2,1H3,(H,15,17)

InChI Key

GDKCODAJDBOADK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(S1)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Intermediate

The key heterocyclic fragment, 5-(ethylamino)-1,3,4-thiadiazole-2-thiol , is typically synthesized as a precursor for further coupling. The synthesis involves:

  • Starting from 4-ethyl-3-thiosemicarbazide and carbon disulfide under basic conditions (NaOH in ethanol).
  • The reaction mixture is refluxed for 8–10 hours, followed by acidification to precipitate the thiadiazole derivative.
  • Purification is achieved by recrystallization from ethanol, yielding the thiadiazole intermediate with approximately 90% yield.

This step is crucial as it introduces the ethylamino substituent on the thiadiazole ring, which is essential for the biological activity and further functionalization.

Coupling of the Thiadiazole to the Naphthalenol Core

The attachment of the thiadiazole moiety to the naphthalenol ring at the 3-position involves:

  • Activation of the naphthalenol derivative or its precursor to allow nucleophilic substitution or coupling.
  • The thiadiazole intermediate, bearing a reactive thiol or amino group, is reacted with the naphthalenol derivative under conditions that promote bond formation between the heterocyclic ring and the aromatic system.
  • Common coupling agents such as EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in solvents like acetonitrile facilitate amide or thioether bond formation.

The reaction is monitored by thin-layer chromatography (TLC) to confirm completion. Post-reaction workup includes solvent evaporation, aqueous-organic phase separation, washing with sodium bicarbonate, diluted sulfuric acid, and brine, followed by drying over anhydrous sodium sulfate and purification by column chromatography.

Alternative Synthetic Routes and Quaternization

  • Diazotization of 2-amino-1,3,4-thiadiazoles followed by coupling with aromatic components is a known method to introduce substituents on the thiadiazole ring.
  • Quaternization reactions can be performed on the thiadiazole nitrogen atoms using alkyl halides or other alkylating agents in inert organic solvents at elevated temperatures, sometimes in the presence of acid-binding agents like magnesium oxide or sodium bicarbonate to neutralize byproducts.

These methods allow structural diversification and optimization of the compound's physicochemical and biological properties.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Outcome/Yield Notes
1 Synthesis of 5-(ethylamino)-1,3,4-thiadiazole-2-thiol 4-ethyl-3-thiosemicarbazide, CS2, NaOH, ethanol reflux 8-10 h ~90% yield Acidification precipitates product
2 Coupling with naphthalenol derivative EDC, HOBt, acetonitrile, room temp, 24 h Moderate to high yield TLC monitoring, purification by chromatography
3 Diazotization and substitution (optional) Nitrosylsulfuric acid, phosphoric acid, coupling agents Variable For further functionalization
4 Quaternization (optional) Alkyl halides, inert solvents, elevated temp, acid-binding agents Variable Structural modification

Research Findings and Optimization Notes

  • The use of carbodiimide coupling agents (EDC) with HOBt significantly improves the efficiency and selectivity of amide bond formation between the thiadiazole and aromatic moieties.
  • Reflux conditions in ethanol for the thiadiazole ring formation ensure high conversion and purity.
  • Purification steps involving aqueous washes and column chromatography are critical to remove side products and unreacted starting materials, ensuring high purity for biological testing.
  • Structural modifications via quaternization or diazotization allow tuning of the compound’s solubility and biological activity, which is important for medicinal chemistry applications.
  • Preliminary biological activity studies suggest potential applications in anti-infective and anticancer drug development, motivating further synthetic optimization.

Chemical Reactions Analysis

Thiol-Trapping Reactions via Thiadiazole Reactivity

The 1,3,4-thiadiazole ring exhibits significant electrophilic character, enabling thiol-trapping mechanisms. This reactivity is critical in biological systems and assay interference:

Reaction Type Conditions Outcome Biological Implications
Michael AdditionPresence of thiols (e.g., GSH, CoA)Formation of thiol adducts via nucleophilic attack at electrophilic sitesInterferes with enzymatic assays; inhibits proteins via nonspecific thiol adduct formation
Elimination-SubstitutionAlkaline or nucleophilic mediaRelease of leaving groups (e.g., thiopurines) with subsequent adduct formationContributes to false positives in high-throughput screening (HTS)

Mechanistic Insights :

  • The thiadiazole’s sulfur and nitrogen atoms create electron-deficient centers, facilitating nucleophilic attack by thiols.

  • Adduct formation with glutathione (GSH) or coenzyme A (CoA) disrupts redox balance and enzymatic activity, as observed in Rtt109 histone acetyltransferase inhibition studies .

Electrophilic Aromatic Substitution on Naphthalenol

The 2-naphthalenol moiety undergoes electrophilic substitution reactions, particularly at the hydroxyl-activated positions:

Reaction Reagents/Conditions Product Application
SulfonationConcentrated H<sub>2</sub>SO<sub>4</sub>Sulfonated derivatives at C1 or C4Enhances water solubility for pharmaceutical formulations
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> mixtureNitro-substituted naphthalenol derivativesIntermediate for further functionalization (e.g., amines)

Structural Influence :

  • The hydroxyl group directs electrophiles to the α-positions of the naphthalene ring, favoring substitution at C1 and C4 due to resonance stabilization.

Functionalization of the Ethylamino Group

The ethylamino (-NHCH<sub>2</sub>CH<sub>3</sub>) substituent participates in reactions typical of secondary amines:

Reaction Conditions Product Utility
AcylationAcid chlorides/anhydrides, baseAmide derivativesModifies pharmacokinetic properties (e.g., bioavailability)
AlkylationAlkyl halides, mild baseTertiary amine derivativesTailors steric and electronic effects for target binding

Limitations :

  • Steric hindrance from the thiadiazole and naphthalene systems may reduce reaction rates compared to simpler amines.

Oxidation and Reduction Pathways

The compound’s redox behavior is influenced by both aromatic and heterocyclic components:

Process Conditions Outcome Stability Considerations
Oxidation of ThiadiazoleStrong oxidizing agents (e.g., KMnO<sub>4</sub>)Ring opening to form sulfonic acidsDegrades thiadiazole integrity; alters biological activity
Reduction of NaphthaleneCatalytic hydrogenation (H<sub>2</sub>/Pd)Partially saturated tetrahydronaphthaleneModifies aromatic conjugation, affecting UV absorbance

Comparative Reactivity with Structural Analogs

The compound’s dual aromatic-heterocyclic architecture confers unique reactivity compared to simpler analogs:

Compound Key Reactivity Differentiating Factor
2-HydroxynaphthaleneElectrophilic substitution onlyLacks thiadiazole-mediated thiol trapping
5-Amino-1,3,4-thiadiazoleThiol reactivity without aromatic conjugationReduced π-stacking potential and altered electronic distribution

Synthetic Modifications for Derivative Libraries

Multi-step syntheses enable diversification of the core structure:

  • Thiadiazole Ring Functionalization :

    • Condensation with ketones or aldehydes to form spirocyclic derivatives .

    • Example: Reaction with cyclohexanone yields spiro-thiadiazole carboxamides under ethanol reflux .

  • Naphthalenol Derivitization :

    • Coupling with sulfonamides or halides via Ullmann or Suzuki-Miyaura reactions.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. The incorporation of the ethylamino group enhances the compound's ability to inhibit bacterial growth. For example, research indicates that compounds similar to 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- have demonstrated effectiveness against various strains of bacteria and fungi .
  • Anticancer Properties
    • Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies reveal that certain analogs possess cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
  • Enzyme Inhibition
    • The compound has been studied as a potential inhibitor of key enzymes involved in cancer metabolism. For instance, it can interfere with histone acetylation processes, which are crucial for cancer cell growth and survival. This interference is linked to the formation of adducts with thiols like glutathione, affecting cellular redox balance .

Material Science Applications

  • Corrosion Inhibition
    • Recent studies highlight the effectiveness of thiadiazole compounds as corrosion inhibitors for metals in acidic environments. The presence of nitrogen and sulfur atoms in the structure allows for strong adsorption onto metal surfaces, providing a protective layer against corrosive agents .
  • Polymer Additives
    • The compound's unique chemical structure makes it suitable for use as an additive in polymers to enhance their thermal stability and mechanical properties. Research indicates that incorporating such compounds can improve the performance of polymeric materials under stress conditions .

Case Study 1: Antimicrobial Efficacy

In a study published in Medicinal Chemistry, researchers synthesized various thiadiazole derivatives and tested their antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results showed that compounds with the ethylamino substitution exhibited higher activity compared to their non-substituted counterparts, indicating the importance of this functional group in enhancing biological activity .

Case Study 2: Anticancer Activity

A comparative study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines. The results indicated that 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- had an IC50 value lower than many existing anticancer agents, suggesting its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, resulting in the inhibition of cell growth and proliferation. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) Coumarin-Thiadiazole Hybrids
  • Example: 3-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one (). Structural Difference: Coumarin (chromen-2-one) replaces naphthalenol. Activity: Exhibits nanomolar-range cholinesterase inhibition (AChE/BChE), with selectivity for rabbit AChE over electric eel AChE .
(b) Benzothiazinone-Thiadiazole Derivatives
  • Example: 6-(2-((5-(Ethylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one (3a) (). Structural Difference: Benzothiazinone replaces naphthalenol; acetylthio linker connects the moieties. Activity: Designed as acetylcholinesterase inhibitors, emphasizing the role of the ethylamino-thiadiazole group in target binding .
(c) Triazole-Thiadiazole Hybrids
  • Example: 2-((4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic acid (). Structural Difference: Triazole and carboxylic acid groups replace naphthalenol.
Key Observations:
  • The ethylamino-thiadiazole group is a common pharmacophore in cholinesterase inhibitors () and anticancer agents ().
  • Naphthalenol’s planar aromatic system may enhance DNA intercalation or enzyme binding compared to coumarin or benzothiazinone .
(b) Analogous Syntheses
  • Coumarin-thiadiazole hybrids : Hydrazide intermediates reacted with CS₂ for thiadiazole ring closure ().
  • Triazole-thiadiazole hybrids: Thiol-alkylation with sodium monochloroacetate ().

Physicochemical Properties

Property Target Compound (Inferred) Coumarin-Thiadiazole Hybrids () Benzothiazinone Derivatives ()
Solubility Low (hydrophobic naphthalenol) Moderate (polar coumarin) Moderate (acetylthio linker)
Melting Point ~200–250°C 180–220°C 190–230°C
Stability Stable under inert conditions Sensitive to UV light Stable in acidic/basic media

Biological Activity

2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- is a compound that integrates a naphthalene moiety with a thiadiazole derivative. This combination has garnered attention in medicinal chemistry due to the diverse biological activities associated with both structural components. The naphthalene ring is known for its presence in various biologically active compounds, contributing to anti-inflammatory, antibacterial, antioxidant, and anticancer properties. Meanwhile, thiadiazoles have been recognized for their potential in treating conditions such as epilepsy and cancer.

Chemical Structure

The compound can be represented by the following structure:

C13H12N4S\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, naphthalene-substituted compounds have been shown to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A study demonstrated that naphthalene derivatives could effectively suppress tumor growth in vivo while showing minimal toxicity to major organs at therapeutic doses .

Table 1: Cytotoxicity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 6aMDA-MB-23110Induces apoptosis
Compound XHepG-215Cell cycle arrest
Compound YA-54912Inhibits proliferation

Anticonvulsant Activity

Thiadiazole derivatives have been extensively studied for their anticonvulsant properties. Compounds containing the thiadiazole ring have been shown to protect against seizures induced by maximal electroshock and pentylenetetrazole models. The anticonvulsant activity is attributed to their ability to modulate neurotransmitter systems and enhance GABAergic transmission .

Table 2: Anticonvulsant Activity of Thiadiazole Derivatives

CompoundModelED50 (mg/kg)Efficacy (%)
Compound AMES2085
Compound BScPTZ1590
Compound CMES2580

Antimicrobial Activity

Thiadiazole derivatives also exhibit antimicrobial properties against a range of pathogens. The presence of the thiadiazole moiety enhances the interaction with microbial enzymes and cellular components, leading to effective inhibition of bacterial growth. Studies have reported varying degrees of activity against Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Thiadiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FP. aeruginosa64 µg/mL

Case Studies

  • Anticancer Study : A series of naphthalene-thiadiazole derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .
  • Anticonvulsant Study : Another study focused on the synthesis of various thiadiazole derivatives, which were tested in animal models for their anticonvulsant effects. The results indicated that certain substitutions on the thiadiazole ring enhanced efficacy and reduced side effects compared to existing treatments .

Q & A

Basic: What are the recommended synthetic routes for 2-Naphthalenol derivatives incorporating 1,3,4-thiadiazole moieties?

Methodological Answer:
The synthesis of 1,3,4-thiadiazole-containing naphthalenol derivatives typically involves:

  • Step 1: Alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with halogenated naphthalenone precursors (e.g., 2-bromo-1-(naphthalen-1-yl)ethanone) in polar aprotic solvents like DMF or DMSO, using triethylamine as a base .
  • Step 2: Purification via crystallization from methanol or water-propan-2-ol (1:1) mixtures to remove unreacted starting materials .
  • Key Validation: Confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 4.96 ppm for CH2_2 in thiadiazole-naphthalenol derivatives) and mass spectrometry (e.g., m/z 302 [M+1]) .

Basic: How can spectral methods resolve ambiguities in the structural confirmation of this compound?

Methodological Answer:

  • NMR Analysis: Focus on diagnostic signals:
    • Aromatic protons in the naphthalenol ring (δ 7.6–8.8 ppm) .
    • Thiadiazole-linked CH2_2 groups (δ 4.5–5.0 ppm) .
    • Ethylamino protons (δ 1.2–1.4 ppm for CH3_3, δ 3.2–3.5 ppm for NH-CH2_2) .
  • Chromatography: Use HPLC with a C18 column (methanol:water = 70:30) to confirm purity (>95%) and rule out byproducts .

Advanced: How to optimize reaction conditions for improved yield in thiadiazole-naphthalenol coupling?

Methodological Answer:

  • Parameter Screening:
    • Solvent: Propan-2-ol enhances solubility of intermediates compared to aqueous media .
    • Catalyst: Copper(I) iodide (5 mol%) accelerates coupling reactions involving heterocyclic amines .
    • Temperature: Reactions at 60–80°C reduce side reactions (e.g., oxidation of thiol groups) .
  • Yield Improvement: Pilot studies show yields increase from 70% to 89% when using propan-2-ol instead of water .

Advanced: How to address contradictions in spectral data for structurally similar analogs?

Methodological Answer:

  • Case Study: Discrepancies in 1H NMR^1 \text{H NMR} shifts for CH2_2 groups (e.g., δ 4.96 vs. δ 5.2 ppm) may arise from:
    • Solvent Effects: DMSO-d6_6 vs. CDCl3_3 alters proton shielding .
    • Crystallographic Validation: Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group, β = 90.373°) resolves bond length/angle ambiguities .
  • Mitigation: Cross-validate using IR (C-S stretch at 680–720 cm1^{-1}) and elemental analysis (C: ±0.1% tolerance) .

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like carbonic anhydrase IX (PDB: 6UJG). Focus on:
    • Binding Affinity: Thiadiazole sulfur atoms form hydrogen bonds with His94/96 residues .
    • Pharmacophore Mapping: Ethylamino groups enhance solubility, while naphthalenol improves membrane permeability .
  • Validation: Compare docking scores (e.g., −9.2 kcal/mol) with known inhibitors (e.g., acetazolamide: −8.5 kcal/mol) .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Methodological Answer:

  • Variable Substituents: Modify:
    • Ethylamino Group: Replace with morpholine or piperidine to assess steric effects .
    • Naphthalenol Position: Compare 2- vs. 3-substituted derivatives for π-π stacking differences .
  • Assay Design: Test against enzyme targets (e.g., NHE3 inhibition) using fluorometric assays (IC50_{50} determination) .
  • Data Analysis: Use PCA (Principal Component Analysis) to correlate substituent electronegativity with activity .

Advanced: What are the challenges in crystallizing this compound, and how to resolve them?

Methodological Answer:

  • Challenges: Low solubility in common solvents and polymorphism.
  • Solutions:
    • Solvent Screening: Use mixed solvents (e.g., DCM:hexane = 1:3) for slow evaporation .
    • Temperature Control: Crystallize at 4°C to stabilize monoclinic forms (a = 16.3579 Å, Z = 8) .
    • Additives: Add 1% ethyl acetate to reduce twinning .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Assessment: Based on structural analogs (e.g., phenol derivatives), anticipate:
    • Skin Irritation: Use nitrile gloves and fume hoods .
    • Toxicity: LC50_{50} estimated at >500 mg/kg (oral, rat) via QSAR models .
  • Emergency Measures: In case of exposure, rinse with water (15 mins) and consult toxicity databases (e.g., PubChem) .

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